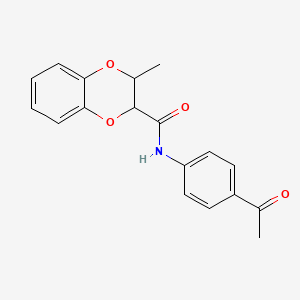![molecular formula C25H38ClNO3 B2732868 1-[4-(Adamantan-1-yl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride CAS No. 1201421-70-6](/img/structure/B2732868.png)
1-[4-(Adamantan-1-yl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes an adamantyl group attached to a phenyl ring through an ether linkage. This phenyl ring is further connected to a morpholine ring via a propyl linker .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 583.0±50.0 °C at 760 mmHg, and a flash point of 306.4±30.1 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 10 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Adamantyl compounds, known for their unique cage-like structure, have been extensively studied for their synthesis and structural properties. For example, the synthesis of adamantyl-substituted molecules and their structural characterization through X-ray diffraction and NMR spectroscopy reveal insights into their conformations and molecular interactions. Studies have shown how the introduction of adamantyl groups can influence molecular packing, hydrogen bonding, and crystal lattice formation, contributing to the understanding of their physicochemical properties (Fernández et al., 1990).
Biological Activity
Adamantyl derivatives have demonstrated significant biological activities, including antimicrobial, antiviral, and enzyme inhibitory effects. For instance, certain adamantyl-isothiourea hybrids exhibit notable antimicrobial activity against pathogenic bacteria and fungi, as well as hypoglycemic effects in diabetic rats, highlighting their potential in treating diverse diseases (Al-Wahaibi et al., 2017). Additionally, adamantyl-based ester derivatives have been studied for their cholinesterase inhibitory activities, which could offer therapeutic avenues for neurodegenerative diseases such as Alzheimer's (Kwong et al., 2017).
Material Science and Polymer Research
In material science, adamantyl compounds contribute to the development of new materials with enhanced properties. The synthesis of polyamide-imides containing adamantyl groups, for example, results in polymers with high thermal stability and mechanical strength, suitable for advanced engineering applications (Liaw & Liaw, 2001). This research underscores the versatility of adamantyl derivatives in creating materials that can withstand extreme conditions.
Pharmacological Developments
The pharmacological potential of adamantyl derivatives extends to the design of drugs with improved efficacy and solubility. Studies have focused on the development of neurokinin-1 receptor antagonists incorporating adamantyl groups, showing promise in treating conditions like depression and emesis with enhanced bioavailability and solubility (Harrison et al., 2001).
Eigenschaften
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO3.ClH/c1-17-13-26(14-18(2)29-17)15-23(27)16-28-24-5-3-22(4-6-24)25-10-19-7-20(11-25)9-21(8-19)12-25;/h3-6,17-21,23,27H,7-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLWWSQXJPJRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate](/img/structure/B2732786.png)
![3-(4-ethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2732788.png)
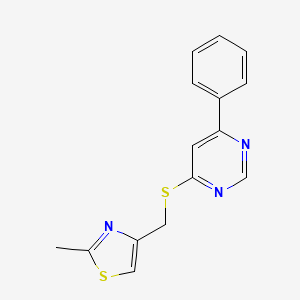
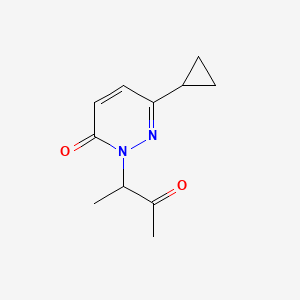
![3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2732795.png)
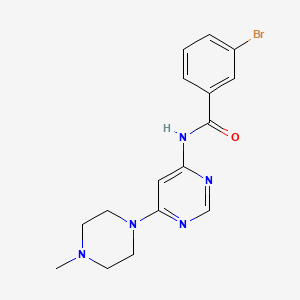
![2-[4,7,8-Trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2732797.png)
![N''-[(4-chlorophenyl)methyl]guanidine hydroiodide](/img/structure/B2732798.png)
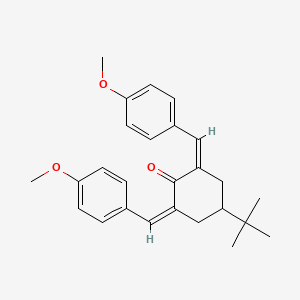
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methyl-2-propan-2-yl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2732800.png)
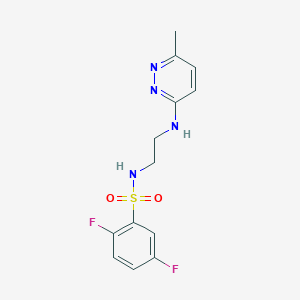
![4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile](/img/structure/B2732804.png)

